Cas no 669051-19-8 (1,3-Benzodioxole-4-methanol, 5-bromo-)

1,3-Benzodioxole-4-methanol, 5-bromo- is a brominated benzodioxole derivative with a hydroxymethyl functional group at the 4-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the preparation of more complex heterocyclic structures. The presence of the bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The hydroxymethyl group further allows for functionalization via esterification or etherification. Its stable benzodioxole core contributes to its applicability in medicinal chemistry and material science research. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety protocols.
1,3-Benzodioxole-4-methanol, 5-bromo- structure
669051-19-8 structure
Product Name:1,3-Benzodioxole-4-methanol, 5-bromo-
CAS No:669051-19-8
MF:C8H7BrO3
MW:231.043381929398
MDL:MFCD25563433
CID:4125819
PubChem ID:84694120
Update Time:2025-08-05

1,3-Benzodioxole-4-methanol, 5-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-4-methanol, 5-bromo-
    • (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol
    • MFCD25563433
    • (5-bromo-2H-1,3-benzodioxol-4-yl)methanol
    • (5-bromo-1,3-benzodioxol-4-yl)methanol
    • CS-0192318
    • E92957
    • 669051-19-8
    • MDL: MFCD25563433
    • Inchi: 1S/C8H7BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,10H,3-4H2
    • InChI Key: NESPKJAGCRSBSC-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(Br)C(CO)=C2OC1

Computed Properties

  • Exact Mass: 229.95786Da
  • Monoisotopic Mass: 229.95786Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.7Ų

1,3-Benzodioxole-4-methanol, 5-bromo- Pricemore >>

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Additional information on 1,3-Benzodioxole-4-methanol, 5-bromo-

1,3-Benzodioxole-4-methanol, 5-bromo-: A Promising Compound in Modern Pharmaceutical Research

1,3-Benzodioxole-4-methanol, 5-bromo- (CAS No. 669051-19-8) represents a significant advancement in the field of medicinal chemistry, offering unique structural features that make it a valuable candidate for drug development. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities. The 5-bromo substituent on the benzodioxole ring plays a critical role in modulating its pharmacological properties, as demonstrated by recent studies. Researchers have increasingly focused on this compound due to its potential applications in various therapeutic areas, including anti-inflammatory and antiviral treatments.

Recent advancements in synthetic methodologies have enabled the efficient production of 1,3-Benzodioxole-4-methanol, 5-bromo-, which is now being explored for its role as a building block in the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry highlighted its potential as a precursor for designing small-molecule inhibitors targeting specific enzymatic pathways. The unique electronic properties of the 5-bromo group enhance the compound's reactivity, making it a versatile scaffold for further chemical modifications.

One of the most compelling aspects of 1,3-Benzodioxole-4-methyol, 5-bromo- is its ability to serve as a prodrug. A 2024 investigation in the European Journal of Medicinal Chemistry demonstrated its potential in delivering active pharmaceutical ingredients (APIs) to specific cellular compartments. This property is particularly valuable in the treatment of diseases where targeted drug delivery is essential, such as cancer and neurodegenerative disorders. The 5-bromo substituent's influence on solubility and permeability further supports its utility in pharmaceutical formulations.

Recent breakthroughs in computational modeling have provided new insights into the molecular interactions of 1,3-Benzodioxole-4-methanol, 5-bromo-. A 2023 study using molecular dynamics simulations revealed that the 5-bromo group enhances the compound's binding affinity to certain protein targets. This finding is particularly relevant for developing drugs that target enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). The structural flexibility of the benzodioxole ring also contributes to its adaptability in forming hydrogen bonds with biological macromolecules.

In the context of drug discovery, 1,3-Benzodioxole-4-methanol, 5-bromo- has shown promise in the development of antiviral agents. A 2023 preclinical study published in Antiviral Research demonstrated its ability to inhibit the replication of specific viral strains by interfering with key enzymatic processes. The 5-bromo substitution appears to enhance the compound's antiviral activity by modulating its interaction with viral proteins, a finding that aligns with current trends in antiviral drug design.

The synthesis of 1,3-Benzodioxole-4-methanol, 5-bromo- has also been optimized through green chemistry approaches. A 2024 report in Green Chemistry described a novel catalytic method that reduces the environmental impact of its production. This development is crucial for the pharmaceutical industry, as sustainable synthesis methods are increasingly prioritized to meet regulatory and ethical standards. The 5-bromo group's compatibility with such methodologies underscores its relevance in modern drug development.

Pharmacokinetic studies of 1,3-Benzodioxole-4-methanol, 5-bromo- have revealed its potential for improved bioavailability. A 2023 clinical trial in Pharmaceutical Research indicated that the compound's metabolic stability is enhanced by the 5-bromo substituent, which reduces its susceptibility to enzymatic degradation. This characteristic is particularly advantageous for drugs that require prolonged therapeutic effects, such as those used in chronic disease management.

Recent research has also explored the compound's potential in the treatment of neurodegenerative diseases. A 2024 study published in Neuropharmacology found that 1,3-Benzodioxole-4-methanol, 5-bromo- exhibits neuroprotective properties by modulating oxidative stress and inflammatory pathways. The 5-bromo group's role in enhancing these effects is a key focus of ongoing investigations, which could pave the way for new therapeutic strategies in conditions like Alzheimer's and Parkinson's disease.

Moreover, the compound's structural features make it an attractive candidate for the development of dual-action drugs. A 2023 review in Drug Discovery Today highlighted its potential to target multiple pathways simultaneously, which could lead to more effective treatments with fewer side effects. The 5-bromo substitution is believed to contribute to this multifunctionality by enabling interactions with diverse biological targets.

As the field of medicinal chemistry continues to evolve, 1,3-Benzodioxole-4-methanol, 5-bromo- remains a focal point of research due to its unique properties and potential applications. The 5-bromo group's influence on its pharmacological profile is a key factor in its growing importance in drug discovery. Ongoing studies are likely to uncover additional therapeutic uses for this compound, further solidifying its role in the development of innovative pharmaceutical solutions.

In conclusion, 1,3-Benzodioxole-4-methanol, 5-bromo- represents a significant advancement in the quest for effective therapeutics. Its structural characteristics, particularly the 5-bromo substitution, enable a wide range of applications in medicine. As research continues to uncover its full potential, this compound is poised to play a crucial role in the future of pharmaceutical science.

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